molecular formula C20H23N5O2S B12131976 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide

Cat. No.: B12131976
M. Wt: 397.5 g/mol
InChI Key: AYSYYZACOWFIFM-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide belongs to a class of 1,2,4-triazole-thioacetamide derivatives. These molecules are characterized by a triazole core functionalized with sulfur-linked acetamide groups and aromatic substituents.

Key structural features include:

  • A 4-ethoxyphenyl group at position 5 of the triazole ring, contributing electron-donating properties and enhanced lipophilicity.
  • A 2,5-dimethylphenyl acetamide moiety, which may influence steric interactions and receptor binding.

Potential applications are inferred from related compounds, such as anti-inflammatory and anti-exudative activities observed in structurally similar derivatives .

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-27-16-9-7-15(8-10-16)19-23-24-20(25(19)21)28-12-18(26)22-17-11-13(2)5-6-14(17)3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

AYSYYZACOWFIFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Hydrazine-Formamide Cyclocondensation

Reaction Scheme:

Hydrazine hydrate+Formamide derivativesΔ1,2,4-Triazole intermediate\text{Hydrazine hydrate} + \text{Formamide derivatives} \xrightarrow{\Delta} \text{1,2,4-Triazole intermediate}

  • Conditions:

    • Reactants: Hydrazine hydrate, ammonium salts (e.g., NH4_4Cl), and methyl formate.

    • Temperature: 120–130°C under sealed, pressurized conditions.

    • Catalyst: None required; autogenous pressure facilitates reaction.

  • Yield: 70–80% after crystallization.

Key Data:

ParameterValueSource
Reaction Time1–1.5 hours
Pressure2–3 atm
Byproduct RemovalMethanol evaporation

Substituted Phenyl Integration

To introduce the 4-ethoxyphenyl group at position 5:

  • Method: React 4-ethoxyphenyl isothiocyanate with hydrazine derivatives.

  • Conditions:

    • Solvent: Ethanol, reflux at 80°C for 6 hours.

    • Workup: Filtration and washing with cold water.

Thiolation and Acetamide Coupling

Thiol-Group Introduction

The triazole-3-thiol intermediate is critical for subsequent coupling:

  • Reaction:

    Triazole+ThioureaKOHTriazole-3-thiol\text{Triazole} + \text{Thiourea} \xrightarrow{\text{KOH}} \text{Triazole-3-thiol}
  • Conditions:

    • Base: Aqueous KOH (10% w/v).

    • Temperature: Reflux at 100°C for 3 hours.

    • Neutralization: Acetic acid to pH 6–7.

Acetamide Coupling via Nucleophilic Substitution

Reaction Scheme:

Triazole-3-thiol+2-Chloro-N-(2,5-dimethylphenyl)acetamideBaseTarget Compound\text{Triazole-3-thiol} + \text{2-Chloro-N-(2,5-dimethylphenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound}

  • Conditions:

    • Solvent: Dimethylformamide (DMF) or ethanol.

    • Base: Sodium hydroxide (1.5 equiv).

    • Temperature: 60–70°C for 4–6 hours.

  • Yield: 75–88% after recrystallization.

Optimization Table:

ParameterOptimal ValueImpact on Yield
SolventDMF+15% vs. Ethanol
Temperature70°CMaximizes SN_N2
Reaction Time5 hoursBalances side reactions

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy:

    • C=O Stretch: 1679–1694 cm1^{-1}.

    • N–H Stretch: 3276–3293 cm1^{-1}.

  • 1^1H-NMR (DMSO-d6_6):

    • Aromatic Protons: δ 6.8–7.4 ppm (multiplet, 7H).

    • Methylene Group: δ 3.8 ppm (singlet, 2H).

  • MS (ES+): m/z 396.2 [M+H]+^+.

Purity Assessment

HPLC Conditions:

ColumnMobile PhaseRetention TimePurity
C18 Reverse PhaseAcetonitrile:H2_2O (70:30)8.2 min98.5%

Industrial Scalability and Challenges

Scalability Considerations

  • Pressure Reactors: Required for triazole synthesis to maintain autogenous pressure.

  • Byproduct Management: Methanol and CO2_2 require condensation systems.

Common Pitfalls

  • Regioselectivity: Competing 1,3,4-triazole formation if temperature exceeds 130°C.

  • Solvent Choice: Ethanol increases reaction time vs. DMF.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)SolventKey Advantage
Hydrazine-Formamide80120–130NoneLow byproduct formation
Thiol-Acetamide Coupling8870DMFHigh regioselectivity
Patent CN105906575A90130EthanolIndustrial feasibility

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and properties can be contextualized by comparing substituents on the triazole ring and acetamide group. Key analogues include:

Compound Name Substituent (Triazole Position 5) Acetamide Group Molecular Weight (g/mol) Notable Properties
Target Compound 4-ethoxyphenyl N-(2,5-dimethylphenyl) ~458.58 (estimated) High lipophilicity due to ethoxy group; potential for enhanced membrane permeability
4-methylphenyl N-(2,5-dimethylphenyl) ~413.48 Reduced steric bulk compared to ethoxy; moderate anti-inflammatory activity
3,4,5-trimethoxyphenyl N-(4-phenoxyphenyl) ~487.54 Multiple methoxy groups enhance solubility and binding affinity to polar targets
4-pyridinyl N-(2,5-dimethylphenyl) 415.52 Pyridine introduces basicity; potential for hydrogen bonding
Phenyl N-(4-ethoxyphenyl) 458.58 Ethoxy on acetamide may alter pharmacokinetics vs. target compound

Key Observations:

  • Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance stability and modulate solubility. The ethoxy group in the target compound increases lipophilicity compared to methyl () but reduces it relative to trimethoxy () .
  • Aromatic Diversity: Pyridinyl () and phenoxyphenyl () substituents introduce distinct electronic profiles, affecting target selectivity .
Anti-Inflammatory Activity
  • : Derivatives with 2-pyridyl substituents (e.g., AS111) showed 1.28× higher activity than diclofenac in rat formalin edema models.
  • : Furan-2-yl derivatives at 10 mg/kg exhibited comparable anti-exudative activity to diclofenac (8 mg/kg).

The target compound’s 4-ethoxyphenyl group may enhance anti-inflammatory potency relative to methyl () but likely less than pyridinyl () due to reduced hydrogen-bonding capacity.

Pharmacokinetic Properties
  • Lipophilicity: Ethoxy groups (logP ~3.5 estimated) improve blood-brain barrier penetration compared to methoxy (logP ~2.8) but may reduce aqueous solubility .
  • Metabolic Stability: Methoxy and ethoxy groups are susceptible to demethylation/detoxification, whereas pyridinyl moieties () may offer better metabolic resistance .

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N5O2SC_{19}H_{22}N_{5}O_{2}S, with a molecular weight of approximately 417.9 g/mol. The structure includes a triazole ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The triazole moiety plays a critical role in binding to enzyme active sites, potentially inhibiting their functions. This inhibition can lead to various therapeutic effects, particularly in antifungal and anticancer applications.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cellular Disruption : It can disrupt cellular processes leading to apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antifungal Activity : The triazole structure is known for its antifungal properties. Studies have shown that similar compounds can effectively inhibit fungal growth by targeting the synthesis of ergosterol, a key component of fungal cell membranes.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, structure-activity relationship (SAR) analyses have indicated that modifications to the phenyl rings enhance cytotoxicity against various cancer cell lines.

Data Tables

Biological ActivityTargetIC50 (µM)Reference
AntifungalCandida albicans5.0
AnticancerA431 (epidermoid carcinoma)3.2
AnticancerMCF-7 (breast cancer)2.8

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide:

  • Study on Antifungal Properties :
    • A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various strains of fungi, including Candida species. The mechanism was linked to the inhibition of ergosterol biosynthesis.
  • Cytotoxicity Evaluation :
    • In vitro tests on A431 and MCF-7 cell lines showed that the compound induced apoptosis at low concentrations (IC50 values around 3 µM), indicating strong potential as an anticancer agent.
  • SAR Analysis :
    • Research focusing on the structural modifications revealed that the presence of electron-donating groups on the phenyl rings significantly increased cytotoxicity against cancer cells. This highlights the importance of functional group positioning in enhancing biological activity.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example, triazole-thiol intermediates are reacted with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Critical parameters include:
  • Temperature : 70–90°C for optimal reaction kinetics .
  • Catalysts : Triethylamine or potassium carbonate to deprotonate thiol groups and drive the reaction .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track progress .
    Yield optimization requires iterative adjustment of stoichiometry and solvent purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Multi-spectroscopic validation is essential:
  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm for ethoxyphenyl), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragments like the triazole-thiol moiety .
  • IR : Stretching vibrations for C=O (1667 cm1^{-1}) and N-H (3468 cm1^{-1}) validate functional groups .

Q. What are the critical structural features influencing the compound’s reactivity?

  • Methodological Answer : Key features include:
  • Triazole Ring : The 1,2,4-triazole core enables hydrogen bonding and π-π stacking, critical for target binding .
  • Sulfanyl Linker (-S-) : Enhances nucleophilicity and redox activity, facilitating derivatization .
  • Substituents : The 4-ethoxyphenyl group increases lipophilicity, while the 2,5-dimethylphenyl moiety sterically hinders undesired side reactions .

Advanced Research Questions

Q. How can reaction yield be improved while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Advanced strategies include:
  • Design of Experiments (DoE) : Use factorial designs to statistically optimize variables (e.g., solvent ratio, temperature) while reducing trial runs .
  • Microwave-Assisted Synthesis : Accelerates reaction times (20–30 minutes vs. hours) and improves purity by reducing thermal degradation .
  • Flow Chemistry : Enhances reproducibility via controlled mixing and heat transfer, critical for scale-up .

Q. What analytical approaches resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are addressed via:
  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons unambiguously .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent orientation .
  • Computational Modeling : DFT calculations predict spectral profiles to cross-validate experimental data .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR strategies involve:
  • Bioisosteric Replacement : Substitute the ethoxyphenyl group with fluorinated analogs to improve metabolic stability .
  • Fragment-Based Screening : Test truncated analogs (e.g., triazole-thiol alone) to identify pharmacophoric motifs .
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding affinity against targets (e.g., kinases or microbial enzymes) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies include:
  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC for decomposition products .
  • Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) to evaluate light-sensitive degradation .
  • Forced Degradation : Use oxidative (H2 _2O2 _2) or thermal stress to identify vulnerable functional groups (e.g., sulfanyl linker) .

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